![molecular formula C14H10BrFN2O3S B15212880 7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione CAS No. 922718-28-3](/img/structure/B15212880.png)
7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-9-cyclopropyl-6-fluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, which includes a bromine atom, a cyclopropyl group, a fluorine atom, and a methoxy group, contributes to its distinct chemical and biological characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-9-cyclopropyl-6-fluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the quinoline core: This can be achieved through a cyclization reaction involving an appropriate aniline derivative and a suitable carbonyl compound.
Introduction of the isothiazole ring: This step involves the formation of the isothiazole ring through a cyclization reaction with sulfur and nitrogen-containing reagents.
Fluorination and methoxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-9-cyclopropyl-6-fluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.
Cyclization reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino derivative, while oxidation could produce a quinoline N-oxide.
Wissenschaftliche Forschungsanwendungen
7-Bromo-9-cyclopropyl-6-fluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe for studying reaction mechanisms.
Biology: The compound’s antimicrobial and antiviral properties make it a candidate for studying the mechanisms of microbial resistance and viral replication.
Medicine: Its potential anticancer activity is of interest for developing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 7-Bromo-9-cyclopropyl-6-fluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of key enzymes involved in microbial or viral replication, or it may bind to receptors that regulate cell growth and proliferation. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinoline carboxylic acid: This compound shares the quinoline core and fluorine atom but differs in the presence of a carboxylic acid group instead of the isothiazole ring.
1-Cyclopropyl-6-fluoro-8-methoxy-7-(1-methyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound has a similar structure but includes a pyrrolo[3,4-b]pyridine ring.
Uniqueness
The uniqueness of 7-Bromo-9-cyclopropyl-6-fluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione lies in its combination of substituents, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
922718-28-3 |
|---|---|
Molekularformel |
C14H10BrFN2O3S |
Molekulargewicht |
385.21 g/mol |
IUPAC-Name |
7-bromo-9-cyclopropyl-6-fluoro-8-methoxy-[1,2]thiazolo[5,4-b]quinoline-3,4-dione |
InChI |
InChI=1S/C14H10BrFN2O3S/c1-21-12-9(15)7(16)4-6-10(12)18(5-2-3-5)14-8(11(6)19)13(20)17-22-14/h4-5H,2-3H2,1H3,(H,17,20) |
InChI-Schlüssel |
CTCAMORNRUNPNI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=CC(=C1Br)F)C(=O)C3=C(N2C4CC4)SNC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


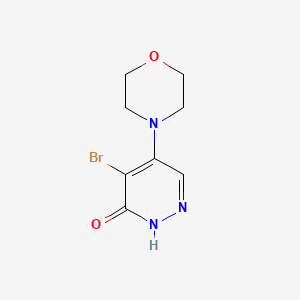
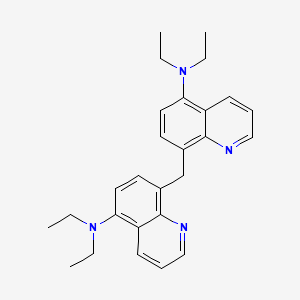
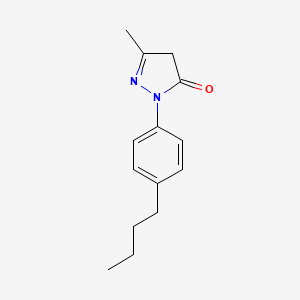

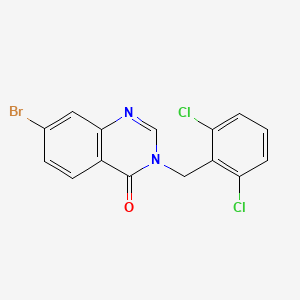
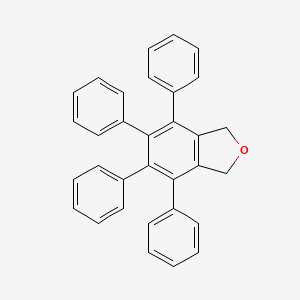
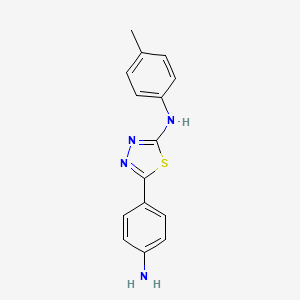
![5-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B15212838.png)
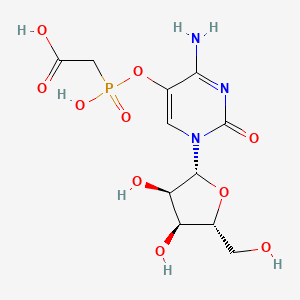
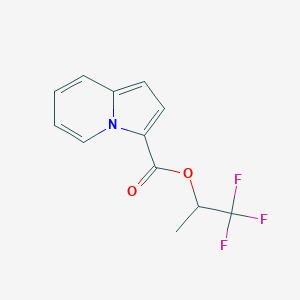
![(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide)](/img/structure/B15212856.png)
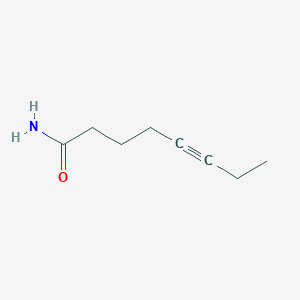
![2,5-Diphenyl-3-[(propan-2-yl)oxy]furan](/img/structure/B15212889.png)
![5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B15212891.png)
